molecular formula C8H13NS B146331 1-(Thiophen-2-yl)butan-2-amine CAS No. 138769-16-1

1-(Thiophen-2-yl)butan-2-amine

Cat. No. B146331
M. Wt: 155.26 g/mol
InChI Key: ROSMJBLXJLMJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. TBA-2 is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The exact mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Biochemical And Physiological Effects

1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons. 1-(Thiophen-2-yl)butan-2-amine has been shown to have anti-inflammatory effects and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Thiophen-2-yl)butan-2-amine in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the role of serotonin and dopamine in mood regulation and the role of BDNF in the growth and survival of neurons. One limitation of using 1-(Thiophen-2-yl)butan-2-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could be to investigate the potential of 1-(Thiophen-2-yl)butan-2-amine as a treatment for depression and anxiety disorders. Another area of research could be to investigate the role of 1-(Thiophen-2-yl)butan-2-amine in the regulation of mood, cognition, and perception. Additionally, further research could be done to better understand the mechanism of action of 1-(Thiophen-2-yl)butan-2-amine and its effects on neurotransmitters and neurotrophic factors.

Synthesis Methods

The synthesis of 1-(Thiophen-2-yl)butan-2-amine involves the alkylation of 2-thiophenylacetonitrile with 1-bromo-2-butene in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to yield 1-(Thiophen-2-yl)butan-2-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain 1-(Thiophen-2-yl)butan-2-amine for scientific studies.

Scientific Research Applications

1-(Thiophen-2-yl)butan-2-amine has been used in scientific research to investigate its potential as a therapeutic agent for a range of conditions. One study found that 1-(Thiophen-2-yl)butan-2-amine had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that 1-(Thiophen-2-yl)butan-2-amine had neuroprotective effects in a rat model of Parkinson's disease. 1-(Thiophen-2-yl)butan-2-amine has also been investigated for its potential as a treatment for depression and anxiety disorders.

properties

CAS RN

138769-16-1

Product Name

1-(Thiophen-2-yl)butan-2-amine

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-thiophen-2-ylbutan-2-amine

InChI

InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3

InChI Key

ROSMJBLXJLMJLV-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=CS1)N

Canonical SMILES

CCC(CC1=CC=CS1)N

Origin of Product

United States

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